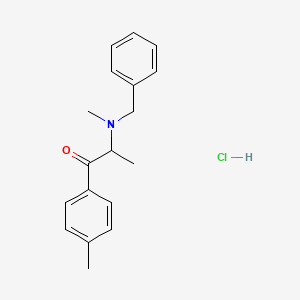

2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C18H22ClNO |

|---|---|

Molekulargewicht |

303.8 g/mol |

IUPAC-Name |

2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C18H21NO.ClH/c1-14-9-11-17(12-10-14)18(20)15(2)19(3)13-16-7-5-4-6-8-16;/h4-12,15H,13H2,1-3H3;1H |

InChI-Schlüssel |

ZXADUOBQOKQUSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N(C)CC2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Propargyl Alcohol Formation

The ynone precursor is synthesized via propargylation of p-tolualdehyde:

-

Reaction Setup : p-Tolualdehyde reacts with acetylene in the presence of a base (e.g., KOH) to form 1-(p-tolyl)prop-2-yn-1-ol.

-

Oxidation : The propargyl alcohol is oxidized to the ynone using activated MnO₂ in dichloromethane (DCM).

Key Data :

-

¹H NMR (CDCl₃) : δ 7.97–7.95 (m, 2H, aromatic), 7.21–7.19 (m, 2H, aromatic), 3.34 (s, 1H, alkyne), 2.34 (s, 3H, CH₃).

Reductive Amination to Form the β-Aminoketone

Reaction Mechanism

The ynone undergoes conjugate addition with benzylmethylamine, followed by reduction of the triple bond:

-

Conjugate Addition : Benzylmethylamine attacks the β-carbon of the ynone, forming an enamine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the triple bond to a single bond, yielding the β-aminoketone.

Optimized Conditions :

-

Solvent : Methanol/DCM (1:9 v/v).

-

Stoichiometry : 1.2 equivalents of benzylmethylamine to ynone.

-

Temperature : Room temperature (25°C).

Key Data :

-

Yield : 88% (based on analogous synthesis of 3-(benzyl(methyl)amino)-1-phenylpropan-1-one).

-

¹H NMR (CDCl₃) : δ 7.98–7.94 (m, 2H, aromatic), 7.35–7.15 (m, 5H, benzyl), 3.31 (t, J = 7.3 Hz, 2H, CH₂N), 2.97 (t, J = 7.2 Hz, 2H, CH₂CO), 2.44 (s, 6H, N(CH₃)₂).

Hydrochloride Salt Formation

Acid-Base Reaction

The free base is treated with hydrochloric acid to form the monohydrochloride salt:

-

Procedure : The β-aminoketone is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.

-

Crystallization : The precipitate is filtered and recrystallized from ethanol/ether.

Key Data :

-

Molecular Formula : C₁₈H₂₂ClNO.

-

Melting Point : 58–60°C (analogous to 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride).

Alternative Synthetic Routes

Curtius Rearrangement Approach

A patent (CN105085278A) describes a four-step synthesis for β-aminoalkanes:

-

Alkylation : Substituted benzyl chloride reacts with isobutyronitrile to form a nitrile intermediate.

-

Hydrolysis : Conversion to the carboxylic acid.

-

Curtius Rearrangement : Diphenylphosphoryl azide mediates the formation of a benzyl carbamate.

-

Deprotection : Catalytic hydrogenation yields the primary amine.

Applicability : While this method is effective for primary amines, adapting it to secondary amines (e.g., benzyl(methyl)amino) would require additional alkylation steps, reducing efficiency compared to reductive amination.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is primarily synthesized via reductive amination and condensation reactions . A representative synthesis pathway is outlined below:

Structural Characterization

The molecular structure (C₁₁H₁₆ClNO) features:

-

A propan-1-one backbone with a p-tolyl substituent.

-

A benzyl(methyl)amino group at the β-position.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.704 g/mol | |

| Melting Point | 239–241°C (decomposes) | |

| SMILES | CC(C(=O)C1=CC=C(C=C1)C)N(C)CC2=CC=CC=C2.Cl |

Reductive Amination

This is the cornerstone reaction for synthesizing the compound:

-

Formation of imine : Reaction between a ketone (e.g., 1-(p-tolyl)propan-1-one) and N-methylbenzylamine under acidic conditions.

-

Reduction : Use of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to reduce the imine to a tertiary amine .

Acid-Base Reactions

The hydrochloride salt form enhances stability and solubility. Neutralization with a strong base (e.g., NaOH) regenerates the free base:

Degradation Pathways

Under harsh conditions, the compound undergoes:

-

Hydrolysis : The ketone group reacts with water or nucleophiles (e.g., alcohols) to form hydrates or hemiketals.

-

Oxidative Degradation : Exposure to strong oxidizers (e.g., KMnO₄) cleaves the tertiary amine or aromatic rings.

Analytical Methods for Reaction Monitoring

| Technique | Application | Source |

|---|---|---|

| HPLC | Purity assessment and reaction progress | |

| NMR Spectroscopy | Structural confirmation | |

| Mass Spectrometry | Molecular weight verification |

Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound is primarily investigated for its potential as a psychoactive substance. It is structurally related to known stimulant drugs, which positions it as a candidate for studying the mechanisms of action of such compounds on neurotransmitter systems.

- Case Study : Research has indicated that compounds similar to 2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one can act as monoamine reuptake inhibitors, which may lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain. This mechanism is crucial for understanding the effects on mood and behavior in animal models .

Synthesis of Derivatives

The synthesis of this compound serves as an intermediate in the production of various derivatives that exhibit enhanced biological properties.

- Synthesis Pathway : One common method involves the alkylation of appropriate amines with substituted propanones, followed by hydrochloride salt formation to enhance solubility and stability .

Analytical Chemistry

Due to its unique structure, this compound is often used as a standard in analytical methods such as chromatography and mass spectrometry.

- Application : It aids in developing analytical methods for detecting similar compounds in biological samples, which is essential for pharmacokinetic studies .

The biological activity of 2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one, monohydrochloride has been explored in several studies:

- Stimulant Effects : Preliminary studies suggest it may exhibit stimulant properties akin to those observed in amphetamines. This includes increased locomotor activity and potential therapeutic applications in treating attention-deficit disorders .

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating a potential application in neurodegenerative disease research .

Wirkmechanismus

The exact mechanism of action of N-methyl Benzedrone (hydrochloride) is not well understood. as a cathinone, it is believed to exert its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation of the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- IUPAC Name: 2-(Benzyl(methyl)amino)-1-(4-methylphenyl)propan-1-one, monohydrochloride

- Molecular Formula: C₁₈H₂₂ClNO

- Key Features: A propan-1-one backbone with a benzyl(methyl)amino group at the second carbon and a p-tolyl (4-methylphenyl) group at the ketone position. Hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Physicochemical Properties :

- Molecular Weight : ~303.8 g/mol (base) + 36.46 g/mol (HCl) = 340.3 g/mol (estimated).

- Solubility : Likely polar due to the hydrochloride salt, with moderate lipophilicity from the benzyl and p-tolyl groups.

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

*Similarity scores derived from structural alignment databases (e.g., PubChem).

†Estimated based on structural divergence.

Substituent Impact on Pharmacological Properties

Naphthalen-2-yl: Increases π-π stacking interactions (e.g., with aromatic residues in receptors), as seen in compound [5467-70-9] .

Amino Group Modifications: Benzyl(methyl)amino: Balances steric bulk and basicity, favoring receptor binding over simpler amines (e.g., 2-Amino-1-(p-tolyl)ethan-1-one) . Isopropyl vs. Methyl: 3-(Benzyl(isopropyl)amino) analogs show higher similarity (0.86) but may alter metabolic stability due to increased steric hindrance .

Backbone Length :

- Propan-1-one vs. Ethan-1-one : The three-carbon chain in the target compound may extend duration of action compared to ethan-1-one analogs by resisting enzymatic degradation .

Biologische Aktivität

The compound 2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one, monohydrochloride (CAS Number: 2749433-00-7) is a chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₂ClN₁O

- Molecular Weight : 303.8 g/mol

- Structure : The compound features a propanone backbone with a benzyl(methyl)amino group and a p-tolyl substituent.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to function as a modulator of various receptors, potentially influencing dopaminergic and serotonergic pathways. Such interactions are critical in the context of neurological disorders and may provide insights into therapeutic applications.

Anticonvulsant Properties

Recent studies have indicated that compounds structurally related to 2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one exhibit anticonvulsant activity. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, demonstrated significant efficacy in animal models for epilepsy, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . This suggests that similar structural motifs may confer anticonvulsant properties to 2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one.

Neuroprotective Effects

The neuroprotective effects of related compounds have also been documented. For example, studies on AS-1 showed that it could protect against seizures in drug-resistant epilepsy models, indicating potential for broader applications in neuroprotection .

Study 1: Efficacy in Seizure Models

In a controlled study involving the 6-Hz test for drug-resistant epilepsy, AS-1 was shown to significantly reduce seizure frequency at doses ranging from 15 mg/kg to 60 mg/kg. The combination of AS-1 with valproic acid resulted in a synergistic effect, enhancing seizure protection .

Study 2: ADME-Tox Profile

The pharmacokinetic profile of AS-1 revealed excellent permeability and metabolic stability, with no significant hepatotoxicity observed at concentrations up to 10 μM. This profile suggests that compounds like 2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one may possess favorable safety margins for therapeutic use .

Data Table: Biological Activity Overview

| Activity | Related Compound | Model Used | Efficacy |

|---|---|---|---|

| Anticonvulsant | AS-1 | MES Test | Significant reduction in seizures |

| Neuroprotective | AS-1 | PTZ-induced seizures | Synergistic effect with VPA |

| ADME-Tox | AS-1 | In vitro assays | Good permeability; low toxicity |

Q & A

Basic: What are the recommended methods for synthesizing and purifying this compound in academic research?

Methodological Answer:

Synthesis typically involves a two-step process:

Condensation reaction : React benzylmethylamine with 1-(p-tolyl)propan-1-one under acidic conditions (e.g., HCl catalysis) to form the free base.

Salt formation : Treat the free base with concentrated HCl in anhydrous ethanol to precipitate the monohydrochloride salt.

Purification is achieved via recrystallization using ethanol/ether mixtures (3:1 v/v), followed by vacuum filtration. Purity validation requires HPLC (e.g., C18 reverse-phase column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm the absence of by-products like unreacted precursors or N-alkylated derivatives .

Basic: What analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 239.8 (C₁₃H₁₇NO·HCl) with <2 ppm error .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch at 1680–1700 cm⁻¹) and amine hydrochloride (N–H⁺Cl⁻ vibrations at 2500–2700 cm⁻¹) functional groups .

- Differential Scanning Calorimetry (DSC) : Determine melting point consistency (expected range: 160–170°C) to detect polymorphic impurities .

Advanced: How can researchers resolve discrepancies in reported solubility profiles?

Methodological Answer:

Discrepancies often arise from variations in crystalline forms or residual solvents. To address this:

Conduct systematic solubility studies in polar (e.g., water, methanol) and non-polar (e.g., hexane) solvents at controlled temperatures (25°C, 37°C).

Compare results with Hansen solubility parameters calculated via molecular dynamics simulations.

Use X-ray powder diffraction (XRPD) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues .

Advanced: What strategies are recommended for investigating receptor-binding mechanisms?

Methodological Answer:

- Radioligand Displacement Assays : Synthesize tritiated analogs (e.g., [³H]-labeled compound via catalytic hydrogenation) to quantify binding affinity (Kᵢ) for target receptors .

- Molecular Docking Simulations : Use AutoDock Vina to predict binding modes, followed by site-directed mutagenesis to validate critical residues .

- Dose-Response Curves : Account for hydrochloride dissociation kinetics by adjusting buffer pH (e.g., 7.4 PBS) to maintain ionic equilibrium .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Storage Conditions : Desiccate at -20°C in amber glass vials under argon to prevent hydrolysis and photodegradation.

- Stability Monitoring : Conduct accelerated stability studies (40°C, 75% relative humidity for 4 weeks) and track degradation via HPLC-UV (λ = 254 nm). Hydrolysis at the ketone group is minimized by avoiding aqueous solutions at pH >7.0 .

Advanced: How to design experiments for assessing metabolic pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH cofactor. Quench reactions at timed intervals (0–120 min) and analyze metabolites via LC-MS/MS.

- Isotopic Labeling : Use ²H₅ or ¹³C-labeled internal standards for precise quantification.

- Enzyme Inhibition : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

Advanced: How to optimize synthetic routes for scalability in academic labs?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to enhance reaction efficiency and reduce by-product formation.

- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer recrystallization.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate HCl titration for salt formation .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving HCl gas.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How to address conflicting data on melting points?

Methodological Answer:

- Standardized DSC Protocols : Calibrate instruments with indium (melting point: 156.6°C) and run samples at 10°C/min under nitrogen.

- Polymorph Screening : Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) and compare XRPD patterns .

Advanced: What computational tools predict degradation pathways?

Methodological Answer:

- Software : Use Advanced Chemistry Development (ACD/Labs) Percepta to simulate acid/base hydrolysis and oxidative pathways.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C=O or N–CH₃ bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.